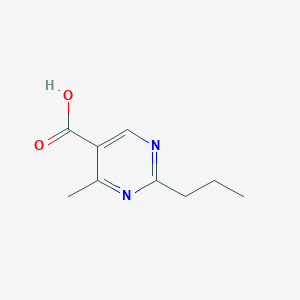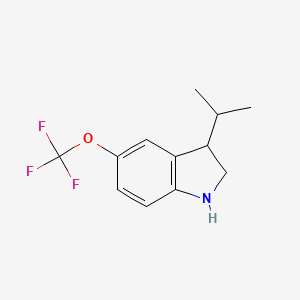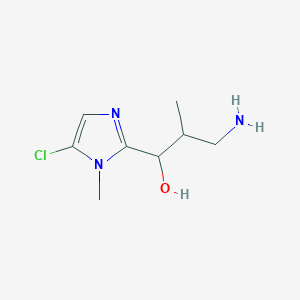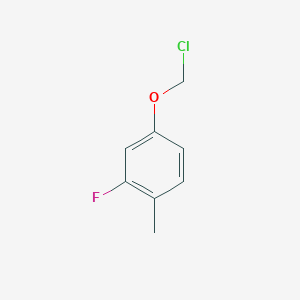![molecular formula C22H21NO4 B13179497 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)
3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield crystalline solids that are stable at room temperature and have a long shelf-life.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, each protected by the Fmoc group, followed by deprotection and coupling reactions. The use of automated systems ensures high purity and yield, making the compound suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various reducing agents. The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products
The major products formed from these reactions include various protected amino acid derivatives, which are used in peptide synthesis and other applications.
Wissenschaftliche Forschungsanwendungen
3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of high-purity peptides for research and therapeutic purposes
Wirkmechanismus
The mechanism of action of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under specific conditions to reveal the free amino group, allowing for further coupling reactions. This mechanism ensures the efficient and selective synthesis of peptides and other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: A derivative used in the synthesis of aspartic acid-containing peptides.
Uniqueness
The uniqueness of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid lies in its bicyclic structure, which provides enhanced stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and other organic molecules.
Eigenschaften
Molekularformel |
C22H21NO4 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-11-14(22)9-10-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
InChI-Schlüssel |
TWSMGGWESGCMSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2(C1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


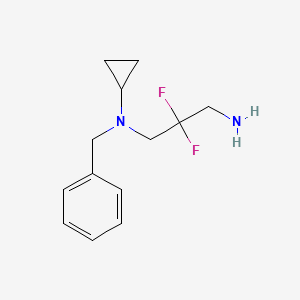
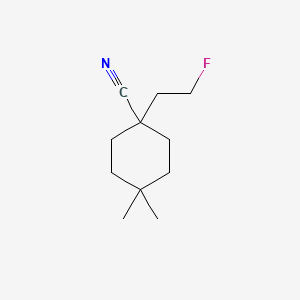

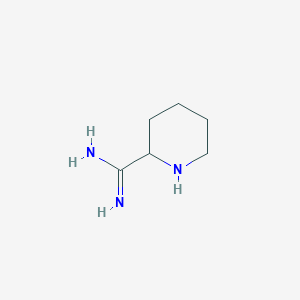

![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)

